Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate
Description
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (CAS: 901122-44-9) is a brominated heterocyclic compound with the molecular formula C₈H₇BrN₂O₂S and a molecular weight of 275.12 g/mol . The structure comprises an imidazo[5,1-b]thiazole core substituted with a bromine atom at position 2 and an ethyl carboxylate group at position 5. This compound is stored under inert gas at 2–8°C to prevent degradation . Its primary applications lie in medicinal chemistry, where it serves as a versatile intermediate for synthesizing kinase inhibitors and bioactive heterocycles .
Properties
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3]thiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-8(12)6-7-11(4-10-6)3-5(9)14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUMAAIQJXASCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=C(S2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate typically involves constructing the imidazo[5,1-b]thiazole bicyclic ring system by reacting suitably substituted thiazole derivatives with isocyanoacetic esters. The key steps often include:
- Starting from 2,5-dihalogenated thiazole derivatives (e.g., 2,5-dibromo-1,3-thiazole), which are readily available or can be synthesized from inexpensive 2-aminothiazole.
- Reaction with ethyl isocyanoacetate in the presence of a base such as sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Subsequent cyclization and ring closure to form the imidazo[5,1-b]thiazole core.
- Introduction of the ethyl carboxylate group at the 7-position.
This approach avoids the need for a separate bromination step on the bicyclic ring, improving safety and yield.
Detailed Preparation Procedure
Starting Materials and Reaction Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Ethyl isocyanoacetate + Sodium hydride in DMF, -10 to 5 °C, 2 h | Deprotonation of ethyl isocyanoacetate to form a nucleophilic species ready for coupling. |
| 2 | 2,5-Dibromo-1,3-thiazole in DMF, -20 to -5 °C, ~2.3 h | Nucleophilic substitution and cyclization to form the bicyclic imidazo[5,1-b]thiazole ring. |
| 3 | Work-up with aqueous acid/base, extraction, and purification | Isolation of the product, typically by extraction with ethyl acetate and drying over magnesium sulfate. |
This method yields this compound with high selectivity and yields reported up to 91.9%.
Alternative Cyclization and Esterification
- Starting from 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid, esterification to the ethyl ester can be achieved by treatment with acetic anhydride or by heating with ethanol under acidic conditions.
- For example, acetic anhydride (0.1 ml, 1.06 mmol) added to 2-bromoimidazo[5,1-b]thiazole-7-carboxylic acid in 1,2,4-trichlorobenzene at 150 °C for 2 hours results in ester formation.
Representative Synthetic Route from Patent US7662841B2
The patent describes a practical and scalable process:
- Starting compound: 2-aminothiazole is converted to 2,5-dibromo-1,3-thiazole.
- Key reaction: 2,5-dibromo-1,3-thiazole reacts with ethyl isocyanoacetate in DMF with sodium hydride at low temperatures.
- Work-up: The reaction mixture is neutralized and extracted with ethyl acetate.
- Purification: Organic layers are washed with brine, dried, and solvent removed under reduced pressure.
- Yield: High yields (above 90%) with minimal decomposition products.
- Advantages: Avoids direct bromination on the bicyclic ring, reduces steps, improves safety, and lowers cost.
Reaction Work-up and Purification Details
| Step | Description |
|---|---|
| Cooling and dilution | Reaction mixture cooled to room temperature, diluted with hexane. |
| Acid-base extraction | Extracted with 1 M hydrochloric acid multiple times to remove impurities. |
| Neutralization | Aqueous layer neutralized with sodium hydroxide solution. |
| Organic extraction | Extracted with ethyl acetate multiple times. |
| Washing and drying | Organic layers washed with brine, dried over magnesium sulfate. |
| Evaporation | Solvent removed under reduced pressure to yield the product as a white solid. |
These steps ensure high purity and yield of the target compound.
Additional Oxidation and Functional Group Transformations
- Oxidation of 2-bromo-7-hydroxymethylimidazo[5,1-b]thiazole to 2-bromoimidazo[5,1-b]thiazole-7-carbaldehyde can be performed using manganese dioxide in dichloromethane under reflux for 30 minutes, yielding 93% product.
- Conversion of the aldehyde to the corresponding N,O-dimethylhydroxylamine derivative is achieved by reaction with diethylaluminum chloride and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at low temperature.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2,5-Dibromo-1,3-thiazole, ethyl isocyanoacetate, sodium hydride |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Step 1: -10 to 5 °C; Step 2: -20 to -5 °C |
| Reaction time | 2–2.5 hours |
| Yield | Up to 91.9% |
| Work-up | Acid-base extraction, ethyl acetate extraction, drying over MgSO4 |
| Purification | Solvent evaporation under reduced pressure |
| Key advantages | High yield, operational safety, cost-effective, avoids bromination step on bicyclic ring |
Research Findings and Practical Considerations
- The described synthetic route is advantageous due to the use of inexpensive starting materials and fewer synthetic steps.
- Avoiding direct bromination on the bicyclic ring reduces decomposition and improves product stability.
- The method is scalable and has been demonstrated in patent literature for industrial applications.
- Reaction conditions require careful temperature control to maintain selectivity and avoid side reactions.
- The use of mixed solvents (water and acetic acid) and controlled acid/base work-up steps are crucial for product isolation and purity.
Chemical Reactions Analysis
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group undergoes alkaline hydrolysis to form the corresponding carboxylic acid. This reaction is pivotal for generating intermediates for further derivatization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 2M KOH in methanol, 18h → HCl | 2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid | 100% |
Mechanism :
-
Base-mediated saponification of the ester to the carboxylate.
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Acidification with HCl precipitates the free carboxylic acid .
Nucleophilic Substitution at Bromine
The bromine atom at position 2 participates in nucleophilic substitution (SN2) reactions, enabling functional group diversification.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| Amines, thiols | DMF/THF, 25–60°C, 6–12h | 2-Substituted imidazo-thiazoles | Requires base (e.g., K2CO3) |
| Sodium methoxide | Methanol, reflux | 2-Methoxyimidazo[5,1-b]thiazole | Limited scope due to steric hindrance |
Key Observation :
-
Reactivity is influenced by the electron-withdrawing thiazole ring, which activates the bromine for substitution.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl or alkenyl group introduction at the bromine site.
| Reaction Type | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, aryl boronic acid, K2CO3 | 2-Arylimidazo[5,1-b]thiazole-7-carboxylate | 60–85% | |
| Heck reaction | Pd(OAc)2, alkene, NEt3 | 2-Alkenyl derivatives | 55–78% |
Applications :
-
Suzuki coupling expands access to biaryl systems for drug discovery.
Cyclization Reactions
The compound serves as a precursor in cyclization reactions to form fused heterocycles.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl (ethoxymethylene) malonate | NaH, DMF, 80°C, 8h | Pyridobenzothiazole derivative | 72% |
Mechanism :
Reduction of Ester Group
The ethyl ester can be selectively reduced to a primary alcohol.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH4 | THF, 0°C → reflux | 2-Bromoimidazo[5,1-b]thiazole-7-methanol | 68% |
Limitation :
-
Over-reduction of the thiazole ring is avoided by controlled temperature.
Oxidation of Thiazole Ring
The sulfur atom in the thiazole ring undergoes oxidation under strong conditions.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| m-CPBA | CH2Cl2, 25°C, 12h | Sulfoxide derivative | Partial epoxidation observed |
Critical Analysis of Reaction Pathways
-
Steric Effects : Bulkier nucleophiles exhibit lower yields due to steric hindrance near the bromine.
-
Electronic Effects : Electron-deficient aryl boronic acids enhance Suzuki coupling efficiency.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) optimize substitution and coupling kinetics .
This compound’s versatility in cross-coupling and cyclization reactions underscores its value in synthesizing complex heterocycles for pharmaceutical and materials science applications.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate has been studied for its potential anticancer properties . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells through multiple pathways. It interacts with proteins involved in cell survival and proliferation, leading to cell death.
Case Studies:
- Cytotoxicity Studies: A study demonstrated that derivatives of thiadiazole exhibited IC50 values in the low micromolar range against human cancer cell lines such as A-431 (squamous carcinoma) and Jurkat (T-cell leukemia). The presence of electron-donating groups significantly enhanced their activity.
- Structural Modifications: Investigations into structurally similar compounds revealed that modifications at specific positions on the ring system could lead to variations in anticancer efficacy. For instance, introducing methyl groups increased cytotoxicity against glioblastoma cells.
Biological Research
The compound's ability to interact with various biological targets makes it valuable in studying cellular processes and biochemical pathways. Its unique structure allows it to engage with a broader range of targets compared to other similar compounds.
Applications in Biological Studies:
- Investigating cellular signaling pathways.
- Studying the effects on apoptosis and cell cycle regulation.
- Exploring antimicrobial properties against various pathogens.
Industrial Applications
This compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. Its unique chemical properties make it suitable for developing new drugs or enhancing existing therapies.
Mechanism of Action
The mechanism of action of ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can alter biochemical pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituent positions, molecular weights, and applications:
Key Comparative Insights
Reactivity of Bromine Substituents :
- The bromine at C2 in the target compound exhibits higher electrophilicity compared to bromine at C3 (e.g., 1352898-75-9), facilitating nucleophilic substitution with amines or thiols .
- In contrast, 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid (80353-98-6) shows similar reactivity but lacks the ethyl ester group, limiting its utility in prodrug design .
Functional Group Influence :
- The ethyl carboxylate group at C7 in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., 80353-98-6) .
- Analogues with free carboxylic acids (e.g., 1352898-75-9) are more water-soluble, making them preferable for aqueous-phase reactions .
Synthetic Versatility :
- Ethyl imidazo[2,1-b]thiazole-6-carboxylate (349480-83-7) lacks bromine, enabling direct functionalization via cross-coupling (e.g., Suzuki-Miyaura) without prior dehalogenation .
- The target compound’s bromine and ester groups allow sequential modifications, such as Pd-catalyzed couplings followed by ester hydrolysis .
Reactivity in Medicinal Chemistry
- Kinase Inhibitor Synthesis : this compound has been used to synthesize thiazolo[5,4-f]quinazolines, which inhibit serine/threonine kinases. Its bromine atom enables regioselective cross-coupling with boronic acids under Pd catalysis .
- Comparative Limitations : Analogues like 3-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (1352898-75-9) show reduced inhibitory potency due to lower electrophilicity at C3 .
Biological Activity
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and comparisons with related compounds.
Overview of Biological Activity
This compound has been primarily studied for its anticancer potential. Compounds with similar thiazole scaffolds exhibit a range of biological activities, including:
- Antioxidant
- Analgesic
- Anti-inflammatory
- Antimicrobial
- Antifungal
- Antiviral
- Diuretic
- Anticonvulsant
- Neuroprotective
- Cytotoxic effects .
The mechanism by which this compound exerts its biological effects involves interaction with various biological targets and pathways. The compound's structure allows it to engage with multiple cellular mechanisms, potentially leading to:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in tumor cells.
- Modulation of signaling pathways involved in cell survival and growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the bromine atom at the 2-position of the imidazole ring and the ethyl ester group at the carboxylic acid contributes to its reactivity and biological efficacy. Comparative studies highlight the following:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | 0.86 | Lacks bromine substitution; different biological activity. |
| Ethyl imidazo[2,1-b]thiazole-6-carboxylate | 0.85 | Position of carboxylate differs; distinct reactivity. |
| Methyl imidazo[2,1-b]thiazole-6-carboxylate | 0.84 | Methyl group instead of ethyl; altered solubility properties. |
| This compound | 0.83 | Bromine at a different position; varied biological effects. |
| 2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid | 0.90 | No ethyl group; different solubility and reactivity profile. |
This table illustrates how slight variations in structure can lead to significant differences in biological activity .
Case Studies and Research Findings
Recent studies have demonstrated the anticancer efficacy of thiazole derivatives similar to this compound:
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that compounds with a thiazole backbone exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values for these compounds often fall below those of established chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with key proteins involved in cancer progression through hydrophobic interactions and hydrogen bonding, enhancing their potential as therapeutic agents .
- Comparative Efficacy : In a study comparing various thiazole derivatives, this compound exhibited superior activity due to its unique structural features that allow for better binding to target proteins .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate?
The compound is typically synthesized via multistep protocols. One approach involves cyclization of thiosemicarbazide derivatives with carboxylic acids to form 2-amino[1,3,4]thiadiazoles, followed by reaction with α-haloketones to yield imidazo[5,1-b]thiazoles. Bromination using N-bromosuccinimide (NBS) introduces the bromine substituent at the C2 position . Alternatively, Pd(OAc)₂/Xantphos-catalyzed coupling in eucalyptol solvent optimizes condensation reactions between aminothiazole carboxylates and brominated intermediates, achieving high yields .
Q. How is the molecular structure of this compound confirmed?
X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is the gold standard for structural elucidation. Single-crystal diffraction data are refined to determine bond lengths, angles, and stereochemistry . Complementary techniques include ¹H/¹³C NMR for functional group analysis, FT-IR for carbonyl/bromine identification, and HRMS for molecular weight validation.
Q. What are common challenges in synthesizing this compound, and how are they addressed?
Initial synthetic failures often arise from inefficient coupling or regioselectivity issues. For example, direct condensation of methyl 6-aminobenzo[d]thiazole-7-carboxylate with 2-bromopyridine may fail without Pd catalysis, necessitating optimized conditions (e.g., 3 mol% Pd(OAc)₂, 4 mol% Xantphos, eucalyptol solvent) . Bromination regioselectivity can be controlled using steric/electronic directing groups or adjusting NBS stoichiometry .
Advanced Research Questions
Q. What strategies ensure regioselective bromination in the imidazo[5,1-b]thiazole scaffold?
Regioselectivity is influenced by substituent effects. Electron-donating groups at specific positions direct bromination to the C2 site. For example, pre-functionalization of the thiazole ring with methyl or carboxylate groups enhances selectivity during NBS-mediated bromination . Solvent polarity (e.g., DMF vs. THF) and temperature also modulate reaction pathways.
Q. How do transition metal catalysts (e.g., Pd(OAc)₂) improve synthetic efficiency?
Pd catalysts enable cross-coupling reactions critical for constructing the heterocyclic core. In the synthesis of pyridoquinazolinone derivatives, Pd(OAc)₂/Xantphos facilitates C–N bond formation between aminothiazole esters and brominated aromatics, achieving >80% yields . Catalyst loading (3–5 mol%) and ligand choice (e.g., bidentate Xantphos) are key to minimizing side reactions.
Q. What computational methods aid in studying this compound’s reactivity or bioactivity?
Density Functional Theory (DFT) predicts electronic properties and reaction mechanisms, such as bromination pathways. Molecular docking evaluates interactions with biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) studies. SHELX-refined crystallographic data provide input geometries for simulations .
Data Analysis and Optimization
Q. How can researchers resolve contradictory yield data in published syntheses?
Systematic parameter optimization is essential. For example, varying solvent (eucalyptol vs. DMF), catalyst load, or reaction time can reconcile discrepancies. Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature, stoichiometry) affecting yield . Reproducibility requires rigorous control of moisture/oxygen levels in Pd-catalyzed reactions.
Q. What methodologies are used to evaluate the pharmacological potential of this compound?
In vitro assays (e.g., enzyme inhibition, cell viability) screen for antimicrobial or anticancer activity. SAR studies correlate substituent variations (e.g., bromine position, ester groups) with bioactivity. For instance, analogs with electron-withdrawing groups (e.g., –Br, –NO₂) exhibit enhanced binding to bacterial targets . ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) prioritizes candidates for in vivo testing.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
